molecular formula C6H14ClNO B8218642 (1S,3R)-3-methoxycyclopentanamine;hydrochloride

(1S,3R)-3-methoxycyclopentanamine;hydrochloride

Cat. No.: B8218642
M. Wt: 151.63 g/mol
InChI Key: OYCZONWJWLKAEF-RIHPBJNCSA-N
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Description

(1S,3R)-3-Methoxycyclopentanamine hydrochloride is a chiral amine derivative featuring a cyclopentane ring substituted with a methoxy group at the 3-position and an amine group at the 1-position, with stereochemistry defined as (1S,3R). The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and research applications. Typical purity levels for such compounds exceed 97%, and storage at room temperature under standard transport conditions is recommended .

Properties

IUPAC Name

(1S,3R)-3-methoxycyclopentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-8-6-3-2-5(7)4-6;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCZONWJWLKAEF-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CC[C@@H](C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of cis-3-Methoxycyclopentan-1-amine hydrochloride typically involves several steps:

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

cis-3-Methoxycyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

cis-3-Methoxycyclopentan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-3-Methoxycyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Stereoisomeric Variants

Stereochemistry significantly impacts physicochemical and biological properties. Key stereoisomers include:

Compound Name CAS Number Configuration Purity Storage Conditions
(1R,3R)-3-Methoxycyclopentanamine hydrochloride 1821430-32-3 (1R,3R) ≥97% Room temperature
(1R,3S)-3-Methoxycyclopentanamine hydrochloride 2511250-80-7 (1R,3S) N/A N/A
(1S,3R)-3-Methoxycyclopentanamine hydrochloride Not provided (1S,3R) N/A N/A

The (1R,3R) isomer (CAS 1821430-32-3) shares identical functional groups but differs in spatial arrangement, which may alter receptor binding or metabolic stability .

Substituent Variations: Methoxy vs. Fluoro vs. Ester Groups

Substituents on the cyclopentane ring modulate electronic and steric properties:

Compound Name Substituent CAS Number Key Properties
(1S,3R)-3-Methoxycyclopentanamine hydrochloride Methoxy Not provided Moderate lipophilicity, ether stability
(1S,3R)-3-Fluorocyclopentanamine hydrochloride Fluoro 932706-21-3 Higher electronegativity, polarity
Methyl 3-aminocyclopentanecarboxylate hydrochloride Ester 1398534-59-2 Increased polarity, ester hydrolysis
  • Methoxy Group : Enhances stability and lipophilicity compared to polar substituents like esters .
  • Ester Group : Increases solubility but introduces susceptibility to hydrolysis, limiting shelf life .

Ring Size and Skeletal Analogues

Variations in ring size or structure alter conformational flexibility:

Compound Name Ring Size Similarity Score* CAS Number
(1S,3R)-3-Methoxycyclopentanamine hydrochloride 5-member 1.00 Not provided
cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride 4-member 0.94 1212304-86-3
cis-Methyl 4-aminocyclohexanecarboxylate hydrochloride 6-member 0.94 61367-16-6

Smaller rings (e.g., cyclobutane) increase ring strain, while larger rings (e.g., cyclohexane) offer conformational diversity. The similarity scores (based on structural descriptors) highlight the impact of ring size on molecular recognition .

Complex Derivatives and Pharmacologically Relevant Analogues

Structurally complex derivatives include:

  • This compound’s bulkier structure may enhance receptor specificity but reduce solubility compared to simpler amines .

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